
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid
説明
“2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid” is a complex organic compound that contains a pyrazole ring and a thiazole ring . Pyrazoles are heterocyclic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms . Thiazoles, on the other hand, are aromatic compounds that contain a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid” would be characterized by the presence of a pyrazole ring and a thiazole ring. The exact structure would depend on the positions of these rings and the attached functional groups .
Chemical Reactions Analysis
The chemical reactions of “2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid” would depend on its exact structure and the conditions under which it is reacted. Pyrazole compounds are known to undergo reactions such as N-alkylation, N-acylation, and sulfonation . Thiazole compounds can participate in reactions such as alkylation, acylation, and halogenation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid” would depend on its exact structure. For example, a similar compound, “2-(1-methyl-1H-pyrazol-4-yl)acetic acid”, has a molecular weight of 140.14 g/mol and a topological polar surface area of 55.1 Ų .
科学的研究の応用
Synthesis of Novel Compounds : Research has reported the synthesis of various novel compounds using derivatives of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid. These compounds have potential applications in different fields of chemistry and biochemistry (Martins et al., 2002).
Coordination and Chelation Properties : A study detailed the coordination and chelation properties of pyrazole-dicarboxylate acid derivatives, including those similar to 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid. These properties are essential for creating coordination complexes, which are crucial in fields like catalysis and materials science (Radi et al., 2015).
Structural Characterization and Crystallography : Investigations into the structural characterization and crystallography of compounds related to 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid have been conducted. This research provides essential insights into the molecular structures of these compounds, which is crucial for understanding their chemical properties and potential applications (Kumarasinghe et al., 2009).
Molecular Docking Studies : Some studies have focused on molecular docking studies of derivatives of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid. Molecular docking is vital in drug discovery as it helps predict how a molecule, such as a drug, will interact with a target, like a protein (Reddy et al., 2022).
Antimicrobial Activity : Research into the antimicrobial activity of derivatives of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid has been conducted, indicating potential applications in developing new antimicrobial agents (Abdelhamid et al., 2010).
作用機序
Target of Action
The compound is structurally similar to other pyrazole derivatives, which are known to interact with a variety of biological targets
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . The presence of the pyrazole and thiazole rings could potentially allow for interactions with a variety of biological targets.
Biochemical Pathways
The specific biochemical pathways affected by “2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid” are currently unknown. Pyrazole derivatives are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways
Result of Action
Other pyrazole derivatives have been shown to exhibit a variety of biological activities, including antifungal, antibacterial, and anticancer effects
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid” is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity
将来の方向性
The future directions for research on “2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .
特性
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-11-4-5(2-10-11)7-9-3-6(14-7)8(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZCAXYQGBHIEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(prop-2-yn-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1417248.png)
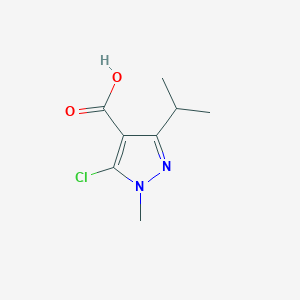
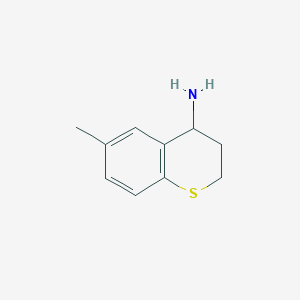

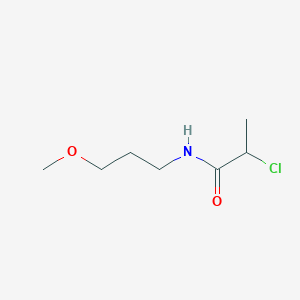
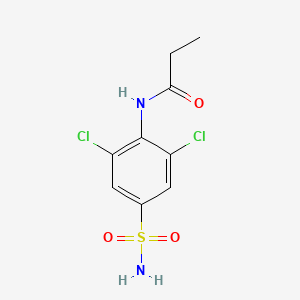

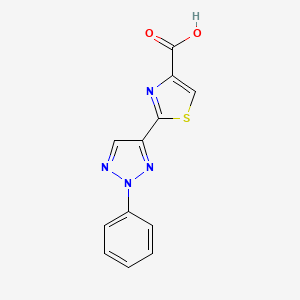
![N-{[(3-nitrophenyl)amino]carbonyl}alanine](/img/structure/B1417265.png)
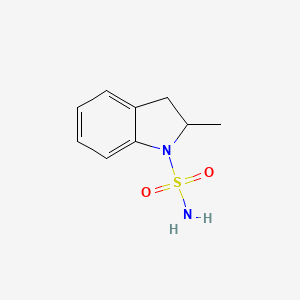
![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B1417268.png)
![6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417269.png)
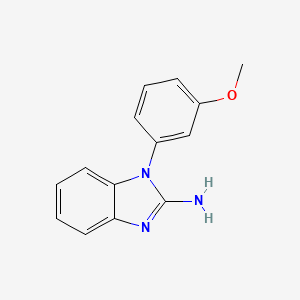
![2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine](/img/structure/B1417271.png)